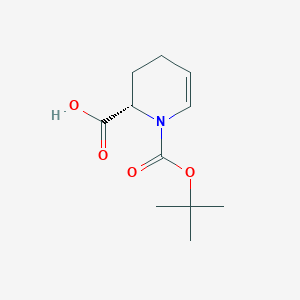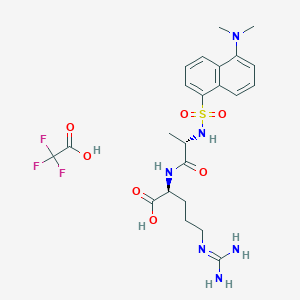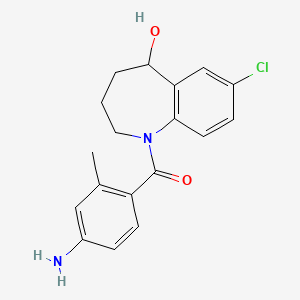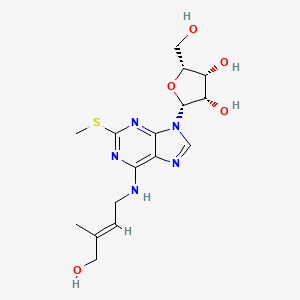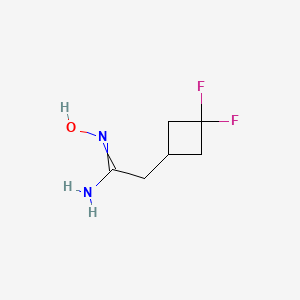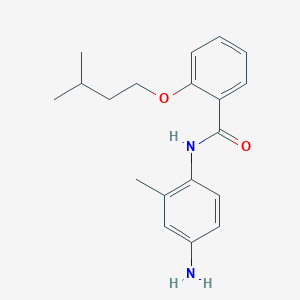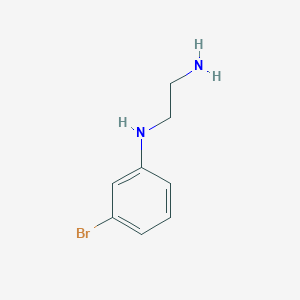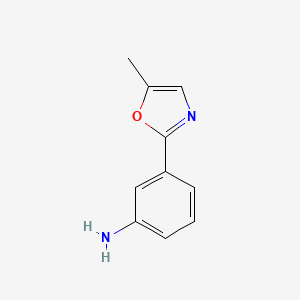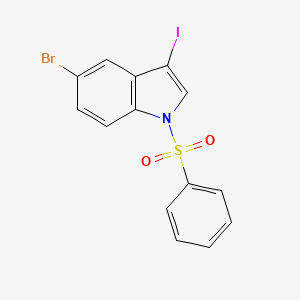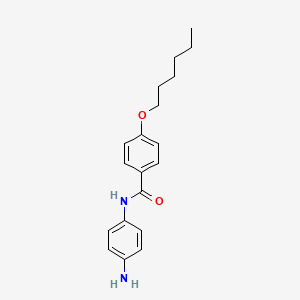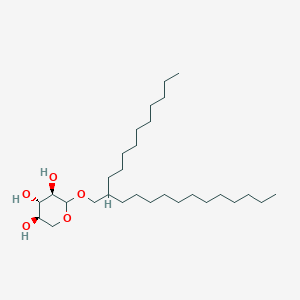
2-Decyltetradecyl-D-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyltetradecyl-D-xylopyranoside is a nonionic detergent primarily utilized in the fields of biochemistry and molecular biology . It plays a crucial role in the solubilization and stabilization of membrane proteins . Apart from this, lipid nanoparticles for drug delivery and nanostructures for gene delivery have also been fabricated using this versatile compound, thereby enhancing its importance in advanced drug delivery systems .
Molecular Structure Analysis
The molecular formula of 2-Decyltetradecyl-D-xylopyranoside is C29H58O5 . Its IUPAC name is (3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol .
Physical And Chemical Properties Analysis
2-Decyltetradecyl-D-xylopyranoside has a molecular weight of 486.77 . It appears as a colourless waxy solid . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .
Aplicaciones Científicas De Investigación
- Biochemistry and Molecular Biology
- Summary of Application : 2-Decyltetradecyl-D-xylopyranoside has been used in the fabrication of lipid nanoparticles for drug delivery and nanostructures for gene delivery . This enhances its importance in advanced drug delivery systems .
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used as activators in the biosynthesis of glycosaminoglycans .
- Methods of Application : These compounds can be incorporated into biological systems to stimulate the production of glycosaminoglycans, important macromolecules with various biological functions .
- Results or Outcomes : The use of β-xylopyranosides can lead to increased production of glycosaminoglycans, which can have various beneficial effects depending on the specific context .
Advanced Drug Delivery Systems
Biosynthesis of Glycosaminoglycans
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used for enzyme inhibition . This can be particularly useful in the study of various biological processes and in the development of new drugs .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the activity of specific enzymes . The exact methods of application can vary greatly depending on the specific enzyme being targeted.
- Results or Outcomes : The use of β-xylopyranosides can lead to the inhibition of specific enzymes, which can provide valuable insights into their function and potential as drug targets .
- Summary of Application : β-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, have been used as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
- Methods of Application : These compounds can be added to various systems to modify the surface tension and facilitate processes such as emulsification, wetting, and foaming .
- Results or Outcomes : The use of β-xylopyranosides as surfactants can improve the efficiency of various industrial and scientific processes .
- Summary of Application : A new class of d-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, has shown antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the growth of specific microorganisms . The exact methods of application can vary greatly depending on the specific microorganism being targeted.
- Results or Outcomes : The use of these d-xylopyranosides can lead to the inhibition of specific microorganisms, which can provide valuable insights into their function and potential as drug targets .
Enzyme Inhibition
Surfactants
Antimicrobial Activity
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWIPYOLDJKPK-UGCDLRGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decyltetradecyl-D-xylopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

